molecular formula C15H17N3O3S B4555234 N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B4555234
M. Wt: 319.4 g/mol
InChI Key: XDMSGXFENMSDPR-UHFFFAOYSA-N
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Description

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a propylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminopyridine with 4-nitrobenzenesulfonyl chloride to form 4-(4-nitrophenylsulfonyl)pyridine.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with propionyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamoyl-containing compounds.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(sulfamoyl)phenyl]pyridine-4-carboxamide
  • N-[4-(methylsulfamoyl)phenyl]pyridine-4-carboxamide
  • N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide

Uniqueness

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide is unique due to the presence of the propyl group, which can influence its solubility, binding affinity, and overall biological activity. The length and flexibility of the propyl chain can affect how the compound interacts with its molecular targets, potentially leading to differences in efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-5-3-13(4-6-14)18-15(19)12-7-10-16-11-8-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSGXFENMSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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